1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the reaction of 3,5-bis(trifluoromethoxy)benzene with a bromopropanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interact with signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7BrF6O3 |
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Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |
InChI Key |
SSGQGJFSYWGUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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